5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

Catalog No.
S13843737
CAS No.
M.F
C9H9ClO
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien...

Product Name

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

IUPAC Name

5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c1-9(11)5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3

InChI Key

DZRZXHWANXITLM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C1C(=CC=C2)Cl)O

5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol (CAS 203805-75-8) is a specialized building block engineered for complex polycyclic synthesis. The core bicyclo[4.2.0]octatriene framework is a well-established precursor for generating reactive o-quinodimethane (o-xylylene) intermediates via thermal electrocyclic ring opening. By integrating a C7-hydroxyl group, a C7-methyl group, and a 5-chloro substituent, this specific compound offers a precise balance of thermal processability, stereochemical control, and late-stage derivatization potential. For procurement teams and synthetic chemists, it represents a strategic intermediate that bypasses multi-step de novo synthesis of substituted tetralins, steroids, and complex alkaloids, streamlining workflows in pharmaceutical discovery and advanced materials development [1].

Substituting this exact compound with simpler analogs, such as unsubstituted benzocyclobutene or unchlorinated 7-methylbenzocyclobuten-7-ol, fundamentally compromises both process safety and downstream synthetic utility. Unsubstituted benzocyclobutenes require harsh thermal conditions (>200 °C) for ring opening, which often leads to the degradation of sensitive dienophiles and lower overall yields. Conversely, utilizing an unchlorinated analog deprives the resulting polycyclic scaffold of a critical synthetic handle, necessitating complex, low-yield electrophilic aromatic substitution steps later in the synthesis to introduce functional groups. Procuring the precisely substituted 5-chloro-7-methyl variant ensures both mild activation temperatures and orthogonal reactivity, directly reducing the number of synthetic steps and improving the purity profile of the final target molecules [1].

Hydroxyl-Directed Reduction of Electrocyclic Ring-Opening Temperature

The thermal processability of benzocyclobutenes is dictated by their substitution pattern. Unsubstituted bicyclo[4.2.0]octa-1,3,5-triene requires extreme temperatures, typically exceeding 200 °C, to undergo conrotatory ring opening to the reactive o-quinodimethane diene. In contrast, the presence of the electron-donating C7-hydroxyl group in 5-chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol significantly stabilizes the transition state. Based on class-level data for 1-substituted benzocyclobutenols, this substitution lowers the required activation temperature to approximately 80–110 °C [1]. This dramatic reduction allows Diels-Alder trapping reactions to be conducted in standard refluxing solvents (e.g., toluene), preventing the thermal decomposition of sensitive dienophiles and reducing energy costs in scale-up scenarios.

Evidence DimensionElectrocyclic ring-opening temperature
Target Compound Data~80–110 °C (Class-level for 1-hydroxybenzocyclobutenes)
Comparator Or BaselineUnsubstituted bicyclo[4.2.0]octa-1,3,5-triene (>200 °C)
Quantified Difference>90 °C reduction in required thermal activation
ConditionsThermal activation in standard organic solvents (e.g., toluene)

Enables the synthesis of complex polycyclic frameworks under mild conditions, preserving sensitive functional groups and improving overall process safety.

5-Chloro Substituent as an Orthogonal Cross-Coupling Handle

In the context of pharmaceutical library synthesis, the ability to derivatize a core scaffold late in the synthetic sequence is highly valued. Compared to its unchlorinated analog (7-methylbicyclo[4.2.0]octa-1,3,5-trien-7-ol), this compound features a 5-chloro substituent on the aromatic ring. This aryl chloride is robust enough to survive the thermal conditions of the initial Diels-Alder cycloaddition, yet reactive enough to serve as an electrophile in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) [1]. This orthogonal reactivity profile allows chemists to construct the polycyclic core first, and then rapidly diversify the aromatic periphery, a strategy that is impossible with the unchlorinated baseline.

Evidence DimensionLate-stage functionalization capability
Target Compound DataCompatible with post-cycloaddition Pd-catalyzed cross-coupling
Comparator Or Baseline7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-ol (Lacks cross-coupling handle)
Quantified DifferenceBinary (Enables vs. Precludes direct late-stage aryl diversification)
ConditionsSequential thermal Diels-Alder cycloaddition followed by Pd-catalyzed cross-coupling

Significantly accelerates drug discovery workflows by allowing a single polycyclic intermediate to be diversified into multiple API candidates without rebuilding the core.

C7-Methyl Directed Regioselectivity and Post-Cycloaddition Utility

The inclusion of the C7-methyl group distinguishes this compound from the simpler 5-chlorobicyclo[4.2.0]octa-1,3,5-trien-7-ol. Upon thermal ring opening, the C7-methyl group dictates the formation of a sterically biased, highly substituted o-quinodimethane enol intermediate. This steric bulk strongly influences the regiochemical approach of unsymmetrical dienophiles during the Diels-Alder reaction, generally leading to higher diastereomeric ratios (dr) in the resulting cycloadducts compared to secondary enol precursors [1]. Furthermore, following the cycloaddition, the enol tautomerizes to yield an alpha-methyl ketone, a structural motif that is ubiquitous in natural products and difficult to install selectively de novo.

Evidence DimensionDienophile approach bias and structural output
Target Compound DataHigh regiocontrol via tertiary enol; yields alpha-methyl ketone
Comparator Or Baseline5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-ol (Lower steric bias; yields unsubstituted ketone)
Quantified DifferenceEnhanced diastereoselectivity and direct installation of an alpha-methyl group
ConditionsIntermolecular Diels-Alder cycloaddition with unsymmetrical dienophiles

Reduces the formation of unwanted stereoisomers and eliminates the need for a separate alpha-alkylation step, simplifying purification and increasing yield.

Where Mild Thermal Activation is Required for Polycyclic API Synthesis

Leveraging the reduced ring-opening temperature and the stereodirecting effect of the C7-methyl group, this compound is ideally suited as a precursor for the stereoselective synthesis of complex polycyclic active pharmaceutical ingredients (APIs), such as substituted tetralins and steroid analogs. The mild activation conditions prevent the degradation of sensitive dienophiles during the crucial Diels-Alder step [1].

Where Late-Stage Aryl Diversification is Needed in Library Generation

The presence of the 5-chloro substituent makes this building block highly effective for combinatorial library synthesis. After constructing the polycyclic core via thermal cycloaddition, the aryl chloride handle can be utilized in various palladium-catalyzed cross-coupling reactions to rapidly generate a diverse array of analogs for structure-activity relationship (SAR) studies [2].

Where Direct Installation of an Alpha-Methyl Ketone Motif is Required

Because the C7-methyl and C7-hydroxyl groups translate into an alpha-methyl ketone moiety upon post-cycloaddition tautomerization, this compound provides a direct synthetic route for constructing natural product scaffolds that require this specific structural feature, bypassing the need for challenging and often unselective post-synthetic alkylation steps [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

168.0341926 g/mol

Monoisotopic Mass

168.0341926 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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